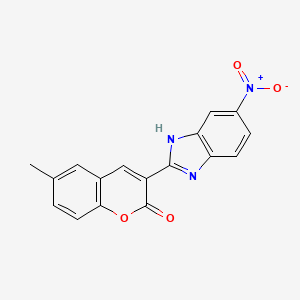

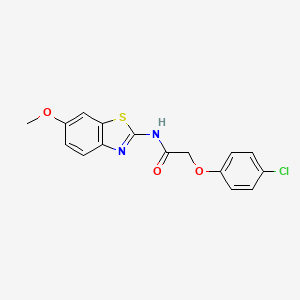

![molecular formula C5H7N3 B2788535 1,4,5,6-四氢吡咯并[3,4-c]吡唑 CAS No. 6573-19-9](/img/structure/B2788535.png)

1,4,5,6-四氢吡咯并[3,4-c]吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole (THPP) is a heterocyclic compound that has been studied extensively due to its wide range of potential applications. It is a five-membered ring consisting of a nitrogen atom, two carbon atoms, and two hydrogen atoms. THPP is a derivative of 2-pyrrolo[3,4-c]pyrazole, and has been found to possess unique properties such as antioxidant, anti-inflammatory, anti-cancer, and anti-bacterial activities. The compound has been studied extensively in recent years, and its potential applications are being further explored.

科学研究应用

Aurora Kinase Inhibition

The compound “1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole” has been identified as a potent inhibitor of Aurora kinases . Aurora kinases are a small family of three closely related Ser/Thr protein kinases, namely, Aurora-A, -B, and -C. They are key regulators of major mitotic events such as centrosome maturation and separation, mitotic spindle assembly, chromosome separation, and cytokinesis . Overexpression of Aurora-A leads to cell transformation in vitro, and transgenic mice overexpressing Aurora-A in the mammary gland develop mammary tumors at a high incidence .

Anticancer Kinase Targets

In addition to inhibiting Aurora kinases, this compound also shows low nanomolar potency against additional anticancer kinase targets . This makes it a potential candidate for further development in cancer treatment.

Antiproliferative Activity

The compound has high antiproliferative activity on different cancer cell lines . This means it can prevent or decrease the rate of cell division, which is a crucial aspect of cancer treatment.

Favorable Chemico-Physical and Pharmacokinetic Properties

The compound has favorable chemico-physical and pharmacokinetic properties . This means it has the potential to be developed into a drug that can be effectively absorbed and distributed in the body.

High Efficacy in In Vivo Tumor Models

The compound has shown high efficacy in in vivo tumor models . This suggests that it could be effective in treating tumors in living organisms.

作用机制

Target of Action

The primary target of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is the Aurora kinases . Aurora kinases are a small family of three closely related Ser/Thr protein kinases, namely, Aurora-A, -B, and -C . They play crucial roles in cell cycle regulation during mitosis or meiosis .

Mode of Action

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole interacts with Aurora kinases by inhibiting their activity . This compound shows low nanomolar potency against these anticancer kinase targets .

Biochemical Pathways

The inhibition of Aurora kinases by 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole affects major mitotic events such as centrosome maturation and separation, mitotic spindle assembly, chromosome separation, and cytokinesis . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where Aurora kinases are often overexpressed .

Result of Action

The inhibition of Aurora kinases by 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole leads to high antiproliferative activity on different cancer cell lines . It also demonstrates high efficacy in in vivo tumor models .

属性

IUPAC Name |

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRWHBCQJCUBFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole of interest in medicinal chemistry?

A: This bicyclic compound has garnered significant interest due to its ability to inhibit specific protein kinases, particularly Aurora kinases. [, ] These kinases play a crucial role in cell cycle regulation, and their dysregulation is implicated in various cancers. [, ] Inhibiting Aurora kinases presents a promising strategy for anticancer therapies. [, ]

Q2: How does 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole interact with Aurora kinases?

A: While the exact binding mechanism requires further investigation, research suggests that derivatives of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole target the ATP-binding pocket of Aurora kinases. [] This interaction disrupts the kinase activity, ultimately interfering with cell cycle progression and inhibiting tumor cell proliferation. []

Q3: Can you provide examples of specific 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives with potent Aurora kinase inhibitory activity?

A: Research by [] identified compound 9d as a potent Aurora kinase inhibitor. This derivative demonstrated low nanomolar potency against Aurora kinases and additional anticancer kinase targets. []

Q4: What is known about the structure of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A: These compounds are characterized by a bicyclic structure consisting of a pyrrole and a pyrazole ring fused together. [, ] The core structure can be modified with various substituents, influencing the compound's activity and selectivity. [, ] For instance, the introduction of a 5-phenylacetyl group significantly enhanced the inhibitory activity against Aurora kinases. []

Q5: How does the structure of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives influence their activity?

A: Structure-activity relationship (SAR) studies have revealed that modifications to the core structure, particularly at the 1, 3, and 5 positions, significantly impact the compound's potency and selectivity. [, ] Researchers have synthesized various derivatives with substitutions at these positions to optimize their interaction with target kinases. [, ]

Q6: Beyond Aurora kinases, are there other potential therapeutic targets for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives?

A: Research suggests that this scaffold holds promise for inhibiting cyclin-dependent kinase 2 (CDK2), another crucial regulator of the cell cycle. [] The development of potent and selective CDK2 inhibitors is an active area of research for cancer therapy.

Q7: What are the potential advantages of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole as a scaffold for developing kinase inhibitors?

A: The 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole scaffold offers several advantages. Firstly, its synthetic accessibility allows for the generation of diverse derivatives. [, ] Secondly, its ability to be tailored for specific kinase targets enhances its potential for developing selective inhibitors. [, ] Lastly, early studies suggest that certain derivatives possess favorable pharmacokinetic properties, increasing their potential for in vivo applications. []

Q8: Have 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole derivatives been tested in biological models?

A: Yes, promising in vitro and in vivo results have been reported. For instance, compound 9d displayed high antiproliferative activity against various cancer cell lines. [] Furthermore, it demonstrated significant efficacy in in vivo tumor models. [] These findings highlight the potential of this compound class for further preclinical and potentially clinical development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

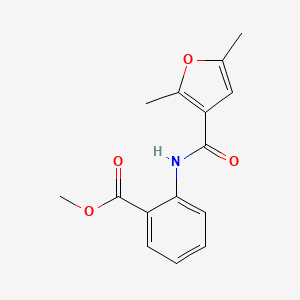

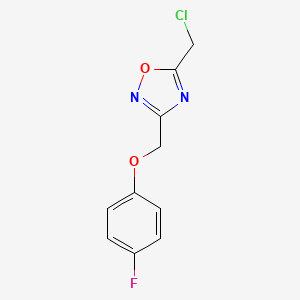

![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2788456.png)

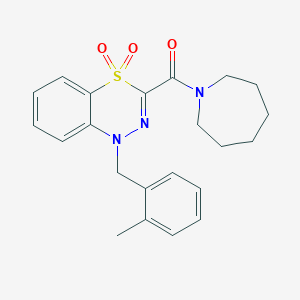

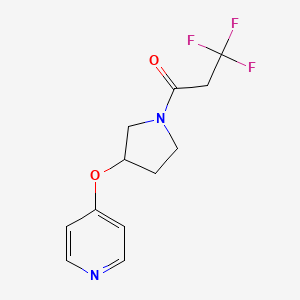

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2788461.png)

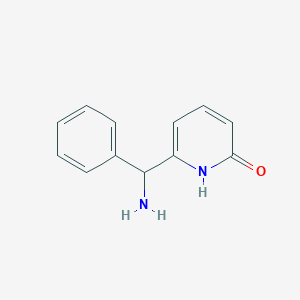

![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2788464.png)

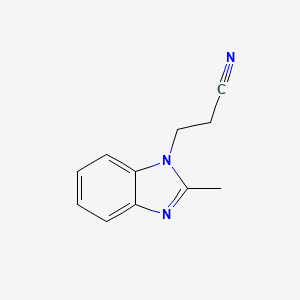

![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2788472.png)

![Methyl (2R)-2-amino-2-(3-bicyclo[4.1.0]hept-3-enyl)acetate;hydrochloride](/img/structure/B2788473.png)

![2,4,6-trimethyl-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B2788474.png)